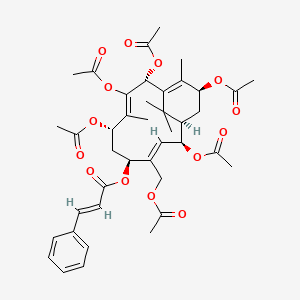

Taxuspine X

Description

Properties

IUPAC Name |

[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-4-(acetyloxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50O14/c1-22-33(50-25(4)43)19-32-36(52-27(6)45)18-31(21-49-24(3)42)35(55-37(48)17-16-30-14-12-11-13-15-30)20-34(51-26(5)44)23(2)39(53-28(7)46)40(54-29(8)47)38(22)41(32,9)10/h11-18,32-36,40H,19-21H2,1-10H3/b17-16+,31-18+,39-23-/t32-,33-,34-,35-,36-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBNRACKRBUYNP-AHLSXCLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C=CC3=CC=CC=C3)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/COC(=O)C)OC(=O)/C=C/C3=CC=CC=C3)OC(=O)C)\C)/OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

766.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Structural Elucidation, and Chemodiversity of Taxuspine X

Natural Sources and Geographic Distribution of Taxuspine X Precursors

The quest for novel taxanes has led researchers to various species of the genus Taxus, valued for their rich chemical diversity. This compound has been identified and isolated from specific yew species, highlighting the geographical and botanical specificity of its precursors.

Isolation from Taxus baccata

The European yew, Taxus baccata, a species native to Europe, has been reported as a natural source of this compound. nih.gov This coniferous tree has a long history in phytochemistry, providing a diverse array of taxane (B156437) diterpenoids. The isolation of this compound from this species underscores the broad distribution of complex taxanes across the Taxus genus.

Isolation from Taxus cuspidata Sieb. et Zucc.

The primary and most well-documented source of this compound is the Japanese yew, Taxus cuspidata Sieb. et Zucc. wsu.edutandfonline.com This species, native to Japan, Korea, and northeastern China, has proven to be a rich reservoir of unique taxoids. Specifically, this compound has been successfully isolated from the stems of the Japanese yew, contributing to the extensive catalog of compounds derived from this plant. tandfonline.com The initial isolation and characterization of this compound were reported by Shigemori et al. in 1997. wsu.edu

Structural Characterization and Spectroscopic Analysis

The definitive structural elucidation of a complex natural product like this compound is a meticulous process that relies on the convergence of multiple advanced analytical techniques. Spectroscopic and crystallographic methods have been indispensable in piecing together its intricate molecular architecture.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in determining the complex structure of taxanes, including this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments are crucial for assigning the chemical shifts and establishing the connectivity of atoms within the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Bicyclic Taxane Diterpene (Note: This table is illustrative of the type of data used for structural elucidation of taxoids and is based on a related compound, as specific public data for this compound is limited.)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 78.2 | 4.85 (d, 7.5) |

| 2 | 72.5 | 5.60 (dd, 10.5, 7.5) |

| 3 | 45.8 | 3.80 (d, 7.0) |

| 4 | 138.0 | - |

| 5 | 74.5 | 5.65 (m) |

| ... | ... | ... |

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. measurlabs.com For this compound, HRMS analysis established its molecular formula as C₄₁H₅₀O₁₄. wsu.edu This technique allows for the calculation of the elemental composition with a high degree of confidence, which is a critical first step in the process of structure elucidation. The experimentally determined exact mass of 766.3201 is consistent with the calculated mass for the proposed molecular formula, confirming the elemental composition of this compound.

X-ray Crystallographic Analysis for Stereochemical Elucidation

While direct X-ray crystallographic data for this compound itself is not widely published, the stereochemistry of closely related, structurally simplified analogues has been definitively established using this technique. nih.gov X-ray crystallography provides an unambiguous three-dimensional model of a molecule as it exists in a crystalline state, revealing the precise spatial arrangement of its atoms and thus its absolute stereochemistry. cdc.gov In the study of taxane analogues, a derivative of a simplified taxane was subjected to X-ray crystal structure determination, which secured the stereochemical assignments. nih.gov This approach is a common and powerful strategy in natural product chemistry to confirm the complex stereochemical details that can be challenging to determine solely by NMR spectroscopy.

Structural Classification within Taxane Frameworks

The structural framework of taxanes, a class of diterpenoids originally isolated from Taxus species, is diverse. nih.govwsu.edu These compounds are classified based on the arrangement of their fused ring systems. nih.gov

Bicyclic 3,8-secotaxane Diterpenoid Classification

This compound belongs to the bicyclic 3,8-secotaxane class of diterpenoids. nih.govnih.gov This classification signifies a taxane skeleton that has undergone cleavage of the bond between carbons 3 and 8, resulting in a bicyclic structure composed of a six-membered ring and a twelve-membered ring (a 6/12 system). nih.govtandfonline.com The discovery of these bicyclic taxanes provides insight into the biogenesis of other taxane diterpenoids. tandfonline.com Along with this compound, other known bicyclic 3,8-secotaxane diterpenoids include canadensene, 5-deacetyltaxachitriene B, taxachitriene B, and taxuspine U. nih.gov

Comparative Structural Analysis with other Taxane Analogues (e.g., Taxol, Taxuspine U)

The chemical structure of this compound, while part of the broader taxane family, exhibits distinct differences when compared to other well-known taxane analogues like Taxol (paclitaxel) and its fellow bicyclic taxoid, Taxuspine U.

Taxol (Paclitaxel): The most significant structural difference lies in the core ring system. Taxol possesses the characteristic 6/8/6 tricyclic taxane core, which includes an oxetane (B1205548) ring. nih.govresearchgate.net In contrast, this compound has a bicyclic 3,8-secotaxane framework, lacking the complete tricyclic system and the oxetane ring of Taxol. nih.govtandfonline.comresearchgate.net Furthermore, Taxol is known for its N-acylphenylisoserine side chain at position C-13, a feature absent in this compound. researchgate.netresearchgate.net

Taxuspine U: Both this compound and Taxuspine U are bicyclic 3,8-secotaxane diterpenoids isolated from Taxus species. nih.govresearchgate.net However, they differ in their substitution patterns. While detailed spectroscopic data defines the precise structural distinctions, the variation in the nature and placement of functional groups, such as acetyl and cinnamoyl moieties, differentiates these two compounds. For instance, this compound is described as the 5-cinnamoyl taxachitriene. tandfonline.com

Table 1: Structural Comparison of this compound, Taxol, and Taxuspine U

| Feature | This compound | Taxol (Paclitaxel) | Taxuspine U |

|---|---|---|---|

| Core Ring System | Bicyclic 3,8-secotaxane (6/12) nih.govnih.gov | Tricyclic 6/8/6 taxane nih.gov | Bicyclic 3,8-secotaxane (6/12) nih.govresearchgate.net |

| Oxetane Ring | Absent researchgate.net | Present researchgate.net | Absent |

| C-13 Side Chain | No N-acylphenylisoserine group researchgate.net | N-acylphenylisoserine group present researchgate.netresearchgate.net | No N-acylphenylisoserine group researchgate.net |

| Key Functional Groups | 5-cinnamoyl group tandfonline.com | Complex ester functionalities | Varies in substitution from this compound |

Chemodiversity of Related Taxoids from Taxus Species

The genus Taxus is a rich source of a vast array of taxane diterpenoids, with close to 600 metabolites identified. nih.govnih.gov This chemodiversity extends beyond the well-known Taxol to include numerous other taxoids with varying structural skeletons and functional groups. nih.govmdpi.com

The chemical diversity within Taxus species includes various classes of taxanes based on their ring systems, such as:

Normal 6/8/6 taxanes: The most common type, including Taxol. nih.gov

11(15→1)abeotaxanes: Featuring a 5/7/6 ring system. nih.gov

2(3→20)abeotaxanes: Characterized by a 6/10/6 ring system. nih.gov

Bicyclic 3,8-secotaxanes: Such as this compound and Taxuspine U. nih.gov

Cyclotaxanes: Including various tetracyclic and pentacyclic structures. nih.gov

This extensive chemodiversity is a result of variations in the functionalization of the basic diterpene scaffold. nih.gov Different Taxus species, and even different parts of the same plant, can yield a unique profile of taxoids. researchgate.net For example, a study on the needles of Taxus chinensis var. mairei led to the isolation of three novel bicyclic 3,8-secotaxane diterpenoids alongside known compounds like this compound and Taxuspine U. nih.gov This highlights the chemical richness of the Taxus genus and the potential for discovering new taxane analogues.

Biosynthetic Pathways and Precursor Studies of Taxuspine X

Identification of Key Biosynthetic Intermediates and Enzymes

While the complete enzymatic pathway leading specifically to Taxuspine X has not been fully elucidated, studies of its structure and related compounds allow for the identification of likely intermediates and the classes of enzymes involved.

A key putative biogenetic precursor for bicyclic taxanes was isolated from Taxus canadensis needles. tandfonline.comnih.gov Compounds with this 3,8-secotaxane framework are considered critical intermediates. The formation of this compound from such a precursor would require a series of specific enzymatic modifications.

Based on the structure of this compound, the following enzyme activities are predicted to be essential for its biosynthesis from a bicyclic taxadiene-type precursor:

Cytochrome P450 Hydroxylases: Multiple hydroxylation steps are necessary to install the oxygen functional groups found at positions C-2, C-7, C-9, C-10, C-13, and C-20.

Acyltransferases: A series of specific acyltransferase enzymes are required to attach the six acetate (B1210297) groups and, most distinctively, the cinnamoyl group at the C-5 position. tandfonline.com The enzyme responsible for adding the cinnamoyl moiety is a key step that differentiates the this compound pathway.

Although specific enzymes like "this compound synthase" have not been identified, the genes and enzymes characterized in the broader taxane (B156437) pathway provide the framework for understanding its formation. oup.com The search for these specific catalysts remains an active area of research, often relying on the cell culture systems described below.

In vitro and Ex vivo Cell Culture Systems for Biosynthetic Studies

The study of taxane biosynthesis, including the pathways leading to minor taxoids like this compound, heavily relies on plant cell culture technologies. academicjournals.org In vitro cultures of various Taxus species, including T. baccata, T. cuspidata, and T. media, serve as controlled, sustainable, and renewable systems for producing taxanes and investigating their formation. researchgate.netfrontiersin.orgub.edu

These systems typically involve:

Callus Cultures: Solid masses of undifferentiated plant cells grown on a nutrient agar (B569324) medium. Friable calli are often used to initiate liquid suspension cultures. ub.edu

Cell Suspension Cultures: Cells grown in a liquid medium, which allows for easier scaling and harvesting of both cells and secreted metabolites. frontiersin.orgub.edu These are often maintained in flasks on orbital shakers to ensure aeration and nutrient distribution. frontiersin.org

Researchers utilize these cultures to probe biosynthetic pathways through several strategies:

Elicitation: The addition of signaling molecules, known as elicitors, can significantly increase taxane production. Methyl jasmonate (MeJA) and coronatine (B1215496) are potent elicitors that have been shown to upregulate the expression of key taxane biosynthetic genes. frontiersin.orgresearchgate.net This enhanced production can help in the detection and isolation of low-abundance intermediates.

Precursor Feeding: Supplying labeled or unlabeled putative precursors to the cell cultures and tracking their conversion into downstream products can help validate proposed pathway steps.

Gene Expression Analysis: By treating cultures with elicitors or other stimuli, researchers can study the corresponding changes in the expression levels of biosynthetic genes (e.g., DXS, GGPPS, BAPT, DBTNBT), providing links between gene activity and metabolite production. ub.edunih.gov

These in vitro systems provide a powerful platform for elucidating the complex network of taxane biosynthesis, offering a means to identify the novel enzymes and intermediates involved in the formation of unique structures like this compound. academicjournals.org

Synthetic Strategies and Analogue Development of Taxuspine X

Challenges in Total Synthesis of Taxuspine X

The total synthesis of this compound is a formidable challenge for synthetic organic chemists. researchgate.net Its structure is characterized by a highly functionalized and sterically congested tetracyclic core, which includes a bridged bicyclo[5.3.1]undecane system. The presence of multiple contiguous stereocenters further complicates synthetic efforts, demanding a high degree of stereocontrol throughout the synthetic sequence. nih.govresearchgate.net The inherent difficulties and high costs associated with the total synthesis of such a complex natural product have limited the availability of this compound for extensive biological evaluation. nih.govscribd.com These challenges have been a primary motivator for the development of simplified analogues. nih.gov

Rational Design of Simplified this compound Analogues

To overcome the synthetic intractability of this compound, researchers have focused on the rational design of simplified analogues. nih.govarkat-usa.org This approach is based on the principle that not all functional groups of a natural product are essential for its biological activity. nih.gov By identifying the key pharmacophoric elements responsible for the desired biological effect, it is possible to design and synthesize structurally simpler molecules that are easier to access while retaining the desired activity. arkat-usa.orgresearchgate.net

Computational modeling has played a crucial role in the design of these simplified analogues. nih.govarkat-usa.org Molecular modeling studies have suggested that modified this compound analogues can adopt a conformation similar to that of paclitaxel (B517696), a well-known anticancer agent, within its binding site on tubulin. researchgate.net This has guided the design of analogues with modified ring systems and functional group substitutions. For instance, a simplified analogue was designed where the macrocyclic C6 of this compound was replaced by a bioisosteric oxygen atom, resulting in a 12-membered macrolactone fused to ring A of the paclitaxel core. nih.gov Another approach involved replacing the complex A/B-ring system with simpler aromatic fragments. scribd.com

The primary goal of these design strategies is to create versatile scaffolds that can be readily functionalized to explore structure-activity relationships (SAR) and develop potent MDR reversing agents. researchgate.netresearchgate.net

Key Methodologies in the Synthesis of this compound Analogues

The synthesis of simplified this compound analogues has relied on a variety of modern synthetic methodologies to construct the key structural features of these complex molecules.

Ring-Closing Metathesis (RCM) in Macrocycle Formation

Ring-closing metathesis (RCM) has emerged as a powerful and widely used strategy for the formation of the macrocyclic ring system present in many this compound analogues. wikipedia.org This reaction, which typically involves the intramolecular coupling of two terminal alkenes catalyzed by a ruthenium or tungsten complex, is highly effective for constructing large, unsaturated rings. nih.govwikipedia.orgnih.gov

RCM has been successfully employed in the synthesis of bicyclic 3,8-secotaxane diterpenoids, which serve as key intermediates for Taxuspine U and X analogues. researchgate.netmolaid.comresearchgate.net The success of RCM in these syntheses is often dependent on the specific substrate structure and the substitution pattern of the diene precursor. researchgate.net For example, the synthesis of a simplified diterpenoid analogue of this compound utilized an RCM approach to form the macrocycle. nih.gov Despite its power, challenges in controlling the stereoselectivity (E/Z isomerism) of the newly formed double bond within the macrocycle can sometimes arise. nih.gov

Yamaguchi Macrolactonization Approaches

The Yamaguchi macrolactonization is another key reaction employed in the synthesis of this compound analogues, particularly for the formation of macrolactones. wikipedia.orgenamine.net This method involves the reaction of a hydroxy acid with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to form a mixed anhydride, which then undergoes intramolecular cyclization in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org

This methodology has been instrumental in the synthesis of oxygenated analogues of this compound. researchgate.netresearchgate.netresearchgate.net For example, a 12-membered macrolactone analogue was successfully synthesized using a Yamaguchi macrocyclization as the key ring-forming step, affording the final product in a respectable 50% yield. nih.gov This approach provides a reliable route to macrocyclic lactones that are otherwise difficult to synthesize.

Stereoselective Synthesis of Advanced Intermediates

The construction of the multiple stereocenters present in this compound and its analogues requires a high degree of stereocontrol. Researchers have developed various stereoselective methods to synthesize advanced intermediates. nih.govresearchgate.net

Derivatization Strategies for Functional Group Modification

Once a core scaffold of a simplified this compound analogue is synthesized, derivatization strategies are employed to modify various functional groups. This is a crucial step in exploring the structure-activity relationship (SAR) and optimizing the biological activity of the lead compound. nih.govoncodesign-services.com

"Non-Natural" Natural Product Synthesis Concepts

The synthesis of "non-natural" natural products represents a strategic approach to circumvent the challenges associated with the total synthesis of complex molecules like this compound. Given that this compound is isolated in very low yields from natural sources and its total synthesis presents significant difficulties and high costs, researchers have focused on the rational design of simplified analogues. This concept involves creating derivatives that retain the essential structural features of the natural lead compound required for biological activity but are synthetically more accessible. The underlying principle is that not all functional groups of a complex natural product are crucial for its interaction with a biological target.

In the context of this compound, which is a potent multidrug resistance (MDR) reversing agent, this strategy aims to produce structurally simpler taxanes with similar or improved P-glycoprotein (P-gp) inhibitory activity. Molecular modeling studies have been instrumental in this process, helping to design simplified analogues of Taxuspine U and X that could adopt a conformation similar to the bioactive conformation of paclitaxel.

A key tactic in creating these "non-natural" products is the modification of the core structure while preserving key functionalities. For example, researchers have designed analogues where the macrocyclic C6 of this compound is replaced by its bioisostere, an oxygen atom, resulting in a 12-membered macrolactone condensed with the A ring of the taxane (B156437) skeleton. Synthetic methodologies such as the Yamaguchi macrolactonization and Ring Closing Metathesis (RCM) have been pivotal in the formation of the macrocyclic ring systems of these analogues.

Detailed research has led to the successful synthesis of several "non-natural" taxanes related to this compound. These efforts have not only provided compounds with significant biological activity but also valuable insights into the structure-activity relationships (SAR) for P-gp inhibition.

Research Findings on "Non-Natural" this compound Analogues

Several simplified, "non-natural" analogues of this compound have been synthesized and evaluated for their biological activity, particularly as P-glycoprotein (P-gp) inhibitors. These compounds were designed to be more synthetically accessible while retaining the core taxane scaffold.

Table 1: "Non-Natural" Analogues of this compound and Their Characteristics

Press Run to generate an interactive table.

The synthesis of these analogues highlights the importance of specific structural features for biological function. The inclusion of an acyloxy side chain at C13, particularly a benzoyloxy group as in Analogue 6, was shown to be critical for high MDR reversal activity. The synthetic route to Analogue 6 involved a multi-step process culminating in a Yamaguchi macrocyclization to form the desired macrolactone.

Quantitative Analysis of P-gp Inhibition

The evaluation of these "non-natural" compounds yielded specific data on their efficacy as P-gp inhibitors. This quantitative data is crucial for comparing the potency of the new analogues to the parent compound and other known inhibitors.

Table 2: P-gp Inhibitory Activity of this compound Analogue 6

Press Run to generate an interactive table.

The potent P-gp inhibitory activity of Analogue 6, as indicated by its low micromolar IC₅₀ value, validates the "non-natural" natural product synthesis approach. It demonstrates that structural simplification and targeted modification can lead to compounds that retain or even potentially improve upon the biological profile of the complex natural product lead. These findings have also facilitated the development of the first pharmacophoric model to describe the interactions of taxanes with P-gp, offering a valuable tool for the future design of novel MDR reversing agents.

Mechanistic Research on Biological Activities of Taxuspine X

Modulation of Multidrug Resistance (MDR)

Multidrug resistance is a major impediment to the success of chemotherapy. It often arises from the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux a wide array of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. nih.gov Taxuspine X has been identified as a potent agent in reversing this resistance.

P-glycoprotein (P-gp) Inhibitory Activity

P-glycoprotein (P-gp), also known as ABCB1, is a primary ABC transporter implicated in MDR. nih.gov this compound has been demonstrated to be a potent MDR reversing agent through its inhibitory action on P-gp. nih.govresearchgate.net While a specific IC50 value for this compound is not extensively reported, research on structurally simplified "non-natural" taxanes derived from the this compound scaffold provides insight into its potent inhibitory potential. For instance, one such analogue demonstrated a very efficient P-gp inhibition with an IC50 of 7.2 × 10⁻⁶ M. nih.govacs.orgnih.gov Another carbocyclic taxane (B156437) analogue also showed promising P-gp inhibitory activity. nih.gov These findings underscore the potential of the taxuspine chemical framework in P-gp inhibition.

Effects on Efflux Pumps and Intracellular Accumulation of Substrates (e.g., Vincristine)

A key consequence of P-gp inhibition is the increased intracellular accumulation of chemotherapeutic drugs that are P-gp substrates. This compound and other non-taxol-type taxoids have been shown to significantly increase the cellular accumulation of vincristine (B1662923) in multidrug-resistant tumor cells. nih.govresearchgate.netfrontiersin.orgsemanticscholar.orgresearchgate.net For example, in multidrug-resistant human ovarian cancer 2780AD cells, certain taxoids increased vincristine accumulation as potently as verapamil, a well-known MDR modulator. frontiersin.orgsemanticscholar.orgresearchgate.net This enhanced accumulation is a direct result of the inhibition of the P-gp efflux pump, which prevents the expulsion of vincristine from the cancer cells. semanticscholar.org

The table below summarizes the observed effects of Taxuspine-related compounds on vincristine accumulation in MDR cells.

| Cell Line | Compound | Effect on Vincristine Accumulation | Reference |

| 2780AD | Taxuspine C, 2′-desacetoxyaustrospicatine, 2-desacetoxytaxinine J | Increased accumulation, as potent as verapamil | semanticscholar.orgresearchgate.net |

| KB-C2 | Taxuspine C, 2′-desacetoxyaustrospicatine, 2-desacetoxytaxinine J | Complete reversal of resistance at 10 µM | researchgate.net |

Interaction with ATP-binding Cassette (ABC) Transporters (e.g., MRP1, BCRP)

The family of ABC transporters involved in MDR is diverse and includes not only P-gp but also the multidrug resistance-associated protein 1 (MRP1 or ABCC1) and the breast cancer resistance protein (BCRP or ABCG2). researchgate.netoaepublish.com While P-gp is a primary target for this compound, research into its analogues and other taxanes suggests a broader interaction with other ABC transporters.

Studies on non-cytotoxic taxane-based reversal agents have shown strong modulation of doxorubicin (B1662922) and mitoxantrone (B413) efflux mediated by P-gp, MRP1, and BCRP. researchgate.net Furthermore, investigations into a simplified analogue of this compound revealed that its P-gp-ATPase modulatory activity is likely due to its interaction with MRP transporters. nih.govacs.org Although taxanes are typically substrates for P-gp and MRP1, they are not generally transported by BCRP but can modulate its function. researchgate.net This indicates that the modulatory effects of taxuspine-like compounds may extend beyond P-gp to other clinically relevant ABC transporters, although the precise interactions of this compound itself with MRP1 and BCRP require further elucidation.

P-gp ATPase Modulatory Activity

The function of P-gp as an efflux pump is fueled by the hydrolysis of ATP, a process carried out by its ATPase domain. mdpi.com Modulation of this ATPase activity is a key mechanism for inhibiting P-gp function. scielo.brfrontiersin.org A simplified analogue of this compound has been identified as a good modulator of P-gp ATPase. nih.gov While some compounds stimulate ATPase activity at low concentrations and inhibit it at higher concentrations, others act as straightforward inhibitors. frontiersin.org The interaction of this compound and its derivatives with the P-gp ATPase domain is believed to be a crucial part of their MDR-reversing effect, interfering with the energy supply required for drug efflux.

Neurobiological Activity Research

Beyond its role in cancer chemotherapy, this compound has also been investigated for its potential in the field of neuroscience.

Neuroprotective Effects in Experimental Models

Preliminary research suggests that this compound possesses neuroprotective properties. It is described as an alkaloidal extract that acts by modulating neural pathways to provide these effects. The proposed mechanism involves the inhibition of certain enzymes that contribute to neurodegenerative processes, thereby fostering neuronal survival and function. Consequently, this compound is utilized in research focused on understanding and potentially developing therapeutic strategies for neurodegenerative conditions such as Alzheimer's and Parkinson's disease. However, detailed findings from specific experimental models demonstrating these neuroprotective effects are not extensively documented in publicly available literature.

Enzyme Inhibition in Neurodegenerative Processes

This compound, a natural alkaloid compound derived from yew species, has demonstrated potential in the realm of neuroscience, particularly concerning neurodegenerative diseases like Alzheimer's and Parkinson's. biosynth.com Research indicates that its neuroprotective effects stem from its ability to inhibit certain enzymes that play a role in the progression of these conditions. biosynth.com By targeting these enzymes, this compound may help promote the survival and functionality of neurons. biosynth.com

The inhibition of enzymes is a recognized therapeutic strategy for a variety of human diseases, including neurodegenerative disorders. numberanalytics.com For instance, the inhibition of acetylcholinesterase is a common approach in the treatment of Alzheimer's disease. numberanalytics.com Similarly, targeting enzymes involved in the inflammatory cascade or those that contribute to the aggregation of proteins like beta-amyloid are areas of active research. mdpi.comnih.gov The action of this compound aligns with this strategy, positioning it as a compound of interest for further investigation into its specific enzymatic targets within the complex pathways of neurodegeneration. biosynth.com

Modulation of Neural Pathways

This compound exhibits its neuroprotective capabilities primarily through the modulation of neural pathways. biosynth.com The interaction of this compound with the biochemical processes within the nervous system makes it a valuable tool for experimental research focused on neuron preservation and the potential for regeneration. biosynth.com

The dynamic regulation of neural networks is crucial for proper brain function and is controlled by the interplay of excitatory and inhibitory signals. plos.org Neuromodulators, such as the neuropeptide oxytocin, can influence these circuits by altering synaptic transmission and plasticity, thereby affecting cognitive processes. nih.gov The ability of a compound to modulate neural pathways can have significant implications for learning, memory, and behavior. plos.orgarxiv.org

Research into recurrent neural networks has highlighted two key mechanisms for contextual modulation: the excitability of neurons and the scaling of synaptic strength. arxiv.org These mechanisms, which can be influenced by neuromodulatory signals, allow neural circuits to adapt to different tasks and environments. arxiv.org this compound's capacity to interact with neural biochemistry suggests it may influence such modulatory mechanisms, contributing to its observed neuroprotective effects. biosynth.com

In vitro Biological Activity Assessments (Non-clinical)

Evaluation in Cell-Based Assays

In vitro studies using cell-based assays are fundamental in determining the biological activity of compounds like this compound. These assays allow for the investigation of a compound's effects on specific cellular processes in a controlled environment. bioagilytix.com Various types of cell-based assays can be employed, including those that measure cell proliferation, cytotoxicity, and the activity of specific reporter genes. medchemexpress.comdiscoverx.com

For instance, in the context of multidrug resistance (MDR) in cancer, cell-based assays are crucial for evaluating the ability of a compound to reverse this resistance. The accumulation of a fluorescent P-glycoprotein (P-gp) substrate, such as Rhodamine 123, within MDR cell lines can be measured to quantify the inhibitory effect of a compound on the P-gp efflux pump. nih.gov this compound has been shown to increase the intracellular concentration of vincristine in certain MDR cell lines, indicating its potential as an MDR reversal agent. researchgate.net

The table below summarizes the types of cell-based assays relevant to the evaluation of this compound's biological activities.

| Assay Type | Purpose | Example Application for this compound |

| P-gp Inhibition Assay | To measure the inhibition of the P-glycoprotein (P-gp) efflux pump. | Evaluating the ability of this compound to reverse multidrug resistance by measuring the accumulation of a fluorescent P-gp substrate in cancer cells. nih.gov |

| Vincristine Accumulation Assay | To determine the effect of a compound on the intracellular concentration of the chemotherapy drug vincristine. | Assessing the potential of this compound to enhance the efficacy of vincristine in multidrug-resistant cell lines. researchgate.netsemanticscholar.org |

| Cytotoxicity Assay | To determine the concentration at which a compound is toxic to cells. | To confirm that the MDR reversal activity of this compound is not due to its own cytotoxic effects at the concentrations tested. nih.gov |

Antiproliferative Activities (if mechanism is non-cytotoxic, e.g., MDR reversal)

This compound has been identified as a potent multidrug resistance (MDR) reversing agent. nih.gov The primary mechanism of this activity is the inhibition of P-glycoprotein (P-gp), a transmembrane protein that actively pumps a wide range of chemotherapy drugs out of cancer cells, thereby conferring resistance. nih.gov Unlike cytotoxic anticancer drugs such as paclitaxel (B517696), which also belong to the taxane family, this compound itself is considered non-cytotoxic. nih.gov

Its ability to counteract MDR has been demonstrated in studies where it increased the accumulation of the anticancer drug vincristine in MDR cell lines. nih.govresearchgate.net This suggests that this compound can restore the sensitivity of resistant cancer cells to conventional chemotherapeutic agents. Research has focused on synthesizing simplified analogues of this compound to enhance its P-gp inhibitory activity and to better understand the structure-activity relationship for this effect. nih.gov

The development of non-cytotoxic MDR reversal agents is a significant strategy in cancer chemotherapy to overcome the challenge of drug resistance. acs.org this compound and its derivatives represent a promising class of compounds in this area of research. nih.govarkat-usa.org

The table below presents data on the P-gp inhibitory activity of a simplified analogue of this compound.

| Compound | IC₅₀ (M) | Maximum Inhibition (αₘₐₓ) |

| Analogue 6 | 7.2 x 10⁻⁶ | Not Specified |

Table based on data for a simplified taxane analogue related to this compound, demonstrating potent P-gp inhibition. nih.gov

Anti-inflammatory Activity in Research Models

Terpenoids, a class of compounds to which this compound belongs, are recognized for their significant anti-inflammatory properties. mdpi.com The anti-inflammatory effects of terpenoids are often attributed to their ability to inhibit various upstream kinase signaling pathways, such as those involving TLR, RAGE, TNFR, and IL-6R receptors. mdpi.com They can also modulate the MAPK/p38/ERK/JAK signaling pathways, reduce the release of High Mobility Group Box 1 (HMGB-1), and suppress the activation and translocation of NF-κB or diminish its DNA binding capacity. mdpi.com

Extracts from Taxus species have demonstrated anti-inflammatory effects in research models. semanticscholar.org For example, an ethanol (B145695) extract of Taxus baccata bark showed potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats. semanticscholar.org Similarly, studies on Taxus wallichiana have identified taxoids with analgesic and anti-inflammatory properties. researchgate.net One particular compound from this species, Taxusabietane A, exhibited considerable in vitro lipoxygenase (LOX) inhibitory activity and significant in vivo anti-inflammatory effects in a carrageenan-induced paw edema model. nih.gov

While direct studies on the anti-inflammatory activity of this compound are not extensively detailed in the provided context, the known anti-inflammatory properties of taxoids and terpenoids from the Taxus genus provide a strong basis for its potential in this area. mdpi.comresearchgate.net

The table below summarizes the anti-inflammatory activity of a related compound, Taxusabietane A, from Taxus wallichiana.

| Compound | In Vitro Activity (IC₅₀) | In Vivo Model |

| Taxusabietane A | 57 ± 0.31 µM (LOX inhibition) | Carrageenan-induced paw edema |

Table based on data for Taxusabietane A, a compound isolated from Taxus wallichiana. nih.gov

Structure Activity Relationship Sar Studies of Taxuspine X and Analogues

Correlating Structural Features with P-glycoprotein Inhibitory Potency

Taxuspine X, a natural taxoid isolated from the Japanese yew Taxus cuspidata, is a potent MDR reversal agent that enhances the intracellular accumulation of chemotherapeutic drugs in resistant cell lines. nih.govresearchgate.net The P-gp inhibitory activity of this compound and its synthetic analogues is closely linked to their specific structural characteristics.

Research into simplified, "non-natural" taxane (B156437) analogues related to this compound has revealed that certain structural modifications can lead to remarkable P-gp inhibitory activity. nih.govnih.gov For instance, a synthesized analogue, compound 6 , demonstrated significant P-gp inhibition with an IC50 value of 7.2 x 10⁻⁶ M. nih.govnih.govresearchgate.net This highlights that not all functional groups of the natural product are essential for biological activity, allowing for the design of simplified yet potent analogues. nih.gov

Pharmacophore modeling has been employed to understand the interaction of taxanes with P-gp. A successful model for this compound showed a full mapping of its features, with the cinnamoyl moiety corresponding to hydrophobic regions and the acetyl substituents mapping to hydrogen bond acceptor features. nih.gov This model helps to rationalize the observed biological data and guide the design of new inhibitors. nih.govnih.gov

Influence of Specific Functional Groups on Biological Activity (e.g., C-5 cinnamoyl group, C-13 acyloxy side chain)

The presence and nature of specific functional groups on the taxane skeleton are critical determinants of P-gp inhibitory activity.

The C-5 cinnamoyl group is a key feature for the activity of this compound and its analogues. arkat-usa.org This group is known to influence the conformation of the taxane core. tandfonline.comacs.org In this compound, the cinnamoyl group at the C-5 position is crucial for its ability to reverse MDR. arkat-usa.org Structure-activity relationship (SAR) studies on other taxoids have also indicated that the cinnamoyl group at C-5 is essential for anticancer activity. researchgate.net

The C-13 acyloxy side chain also plays a pivotal role in the P-gp inhibitory potency. While the complex phenylisoserine (B1258129) side chain at C-13 is crucial for the cytotoxic activity of paclitaxel (B517696), its replacement with simpler acyl groups can yield non-cytotoxic taxanes with potent MDR-reversing activity. nih.gov Specifically, the introduction of a benzoyloxy moiety at the C-13 position has been shown to confer high MDR reversal activity. nih.govresearchgate.net For example, the analogue 6 , which bears a benzoyloxy group at C-13, is a highly efficient P-gp inhibitor. nih.gov The importance of this side chain is further supported by the observation that its removal or modification can significantly impact activity. nih.govnih.gov

| Compound | Key Functional Group Modification | P-gp Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| This compound | C-5 cinnamoyl group | Potent | nih.govresearchgate.net |

| Analogue 6 | C-13 benzoyloxy moiety | 7.2 x 10⁻⁶ M | nih.govnih.gov |

| Analogue 7 | Carbocyclic ring | 2.4 x 10⁻⁵ M | nih.gov |

| Cyclosporine A | Reference P-gp inhibitor | 6.7 x 10⁻⁷ M | nih.gov |

Impact of Macrocyclic Ring Structure and Stereochemistry on Activity

The macrocyclic core of taxanes is a fundamental determinant of their biological activity. This compound possesses a rare bicyclic structure with a 12-membered macrocyclic ring fused to the A ring of the taxane skeleton. arkat-usa.orgtandfonline.com The conformation and flexibility of this macrocycle are critical for its interaction with P-gp.

The synthesis of analogues with modified macrocyclic rings has provided valuable SAR data. For instance, replacing the C6 position of the macrocycle in a this compound analogue with a bioisosteric oxygen atom to form a 12-membered macrolactone still resulted in a potent P-gp inhibitor. nih.gov Furthermore, a carbocyclic analogue (7 ) also demonstrated promising P-gp inhibitory activity, indicating that some flexibility in the macrocyclic structure is tolerated. nih.gov

Comparative SAR with other Taxane-based MDR Reversal Agents

The SAR of this compound and its analogues can be contextualized by comparing them with other taxane-based MDR reversal agents. While cytotoxic taxanes like paclitaxel are P-gp substrates, non-cytotoxic taxoids often act as P-gp inhibitors. nih.govresearchgate.net

A key difference lies in the C-13 side chain. As mentioned, replacing the complex side chain of paclitaxel with simpler acyl groups, as seen in many this compound analogues, shifts the activity from cytotoxic to MDR reversal. nih.gov

Furthermore, modifications at other positions, such as C-7, with hydrophobic groups have been shown to yield potent P-gp inhibitors in other taxane series. acs.org This suggests a common theme where increased lipophilicity in certain regions of the taxane scaffold can enhance P-gp inhibition.

Advanced Analytical Methodologies in Taxuspine X Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating and quantifying specific compounds from complex mixtures, such as plant extracts. thermofisher.com For Taxuspine X and related taxoids, which often coexist with numerous structurally similar analogues, high-resolution chromatographic methods are indispensable. mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of taxanes. thermofisher.comnih.gov The method separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure. thermofisher.com In the context of this compound research, preparative HPLC is particularly valuable for isolating the compound in sufficient quantities and high purity for subsequent structural analysis and biological assays. mdpi.com

The separation of taxanes is challenging due to their structural similarities. mdpi.com Reversed-phase HPLC, typically using a C18 column, is a common approach where a nonpolar stationary phase is used with a polar mobile phase. mdpi.com Optimization of HPLC parameters is critical for achieving good separation. Key parameters include the mobile phase composition (often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol), flow rate, column temperature, and injection volume. mdpi.com For instance, a study on purifying taxanes from Taxus cuspidata optimized conditions to a flow rate of 10 mL/min and a column temperature of 30°C to achieve purities greater than 95%. mdpi.com Detection is commonly performed using a UV detector, as the chromophores within the taxane (B156437) structure absorb UV light. nih.gov

Table 1: Representative HPLC Parameters for Taxane Separation

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water Gradient | Elutes compounds with varying polarity. |

| Flow Rate | 1.0 - 10.0 mL/min | Influences resolution and analysis time. mdpi.com |

| Detection | UV Spectrophotometry (e.g., 288 nm) | Quantifies compounds based on UV absorbance. nih.gov |

| Column Temp. | 30 °C | Affects separation efficiency and peak shape. mdpi.com |

Ultra-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS)

To enhance the speed, resolution, and sensitivity of liquid chromatography, Ultra-Performance Liquid Chromatography (UPLC) is employed. UPLC utilizes columns with smaller particle sizes (<2 µm), which requires operation at higher pressures than traditional HPLC. thermofisher.com This results in sharper peaks, better separation, and significantly shorter analysis times. thermofisher.comnih.gov

When coupled with Mass Spectrometry (MS), particularly with an Electrospray Ionization (ESI) source, UPLC becomes a powerful tool for both identifying and quantifying compounds. ESI-MS is a soft ionization technique that transfers ions from solution into the gas phase, which is ideal for analyzing complex, non-volatile molecules like taxanes without significant fragmentation. nih.govresearchgate.net The mass spectrometer separates ions based on their mass-to-charge ratio, providing highly specific and sensitive detection. researchgate.net This combination, UPLC-ESI-MS, is used for the rapid analysis of taxoids in various samples, including plant cell cultures. researchgate.netbiocrick.com The high sensitivity allows for the detection of trace amounts of this compound, and the high mass accuracy helps in confirming its molecular formula. researchgate.net

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique that eliminates the use of a solid stationary phase, thereby avoiding irreversible sample adsorption and degradation of sensitive compounds. nih.govglobalresearchonline.net The method relies on partitioning solutes between two immiscible liquid phases within a coiled column that undergoes a unique planetary motion. nih.govwiley.com One phase is held stationary by centrifugal force while the other is pumped through as the mobile phase. aocs.org

HSCCC is particularly effective for the large-scale separation and purification of natural products from crude extracts. globalresearchonline.netresearchgate.net Its application has been successfully demonstrated for the preparative isolation of various taxanes from Taxus species. nih.gov The key to a successful HSCCC separation is the selection of an appropriate two-phase solvent system, which is chosen based on the partition coefficient (K) of the target compound. researchgate.net For taxoids, solvent systems often consist of mixtures like hexane, ethyl acetate (B1210297), methanol, and water. researchgate.net This technique offers high sample capacity and good recovery rates, making it a valuable first step in the purification of this compound from raw plant material. wiley.comaocs.org

Spectroscopic Techniques for Structural Confirmation and Characterization

Once this compound is isolated, spectroscopic techniques are employed to determine its precise molecular structure. These methods probe the molecule with electromagnetic radiation and analyze the resulting interactions to map out atomic connectivity and spatial arrangement.

Two-Dimensional Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. nih.gov While one-dimensional (1D) NMR provides information about the chemical environment of individual nuclei (typically ¹H and ¹³C), two-dimensional (2D) NMR experiments reveal correlations between different nuclei within the molecule. rutgers.eduwikipedia.org

For a complex molecule like this compound, a suite of 2D NMR experiments is necessary for complete structural assignment. researchgate.net These experiments are crucial for assembling the molecular framework piece by piece. tandfonline.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting different structural fragments. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing critical information about the molecule's relative stereochemistry. nih.govtandfonline.com

The collective data from these experiments allow researchers to definitively establish the connectivity of the carbon skeleton and the relative orientation of its substituents, as was done for the structural elucidation of this compound. tandfonline.com

Table 2: Illustrative NMR Data for a Taxane Skeleton Fragment

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) | Key HMBC Correlations |

|---|---|---|---|

| C-1 | 74.5 | 1.80 (d, 7.5) | H-2, H-14 |

| C-2 | 76.8 | 5.65 (d, 7.5) | H-1, H-3, H-20 |

| C-3 | 38.2 | 3.85 (d, 7.0) | H-2, H-4, H-5 |

| C-5 | 84.1 | 4.95 (dd, 9.5, 2.0) | H-3, H-4, H-6 |

Note: This table is a generalized representation based on typical taxane structures. Actual values for this compound would be found in specific research literature.

X-ray Diffraction for Solid-State Structure

While NMR provides the structure in solution, X-ray diffraction (also known as X-ray crystallography) offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. malvernpanalytical.commeasurlabs.com This technique is considered the gold standard for structural elucidation. iastate.edu

The method requires the compound of interest, this compound, to be grown as a high-quality single crystal. measurlabs.com This crystal is then bombarded with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in the crystal lattice. iastate.edudrawellanalytical.com The resulting diffraction pattern of spots is recorded by a detector. drawellanalytical.com

By analyzing the positions and intensities of these spots, scientists can calculate the electron density map of the molecule and from that, determine the precise location of every atom in the crystal lattice. drawellanalytical.comforcetechnology.com This provides definitive information on bond lengths, bond angles, and the absolute stereochemistry of the molecule. measurlabs.com The stereochemistry of related taxane structures has been confirmed using X-ray crystal structure determination, sometimes on a derivative of the natural product. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Hyphenated Techniques for Comprehensive Analysis (e.g., HPLC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in the analysis of complex natural products like this compound. nih.govcreative-proteomics.com The combination of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS), particularly HPLC-MS and its tandem version, HPLC-MS/MS, offers unparalleled advantages in sensitivity and specificity. rsc.org

HPLC facilitates the separation of individual compounds from a crude plant extract based on their physicochemical properties. wsu.edu When coupled with MS, it allows for the determination of the molecular weight of each separated component. rsc.org Tandem mass spectrometry (LC-MS/MS) takes this a step further by fragmenting the selected parent ion and analyzing the resulting product ions, which provides detailed structural information and a highly specific "fingerprint" for the compound. nih.gov

This approach is crucial for several reasons in this compound research:

Unambiguous Identification: In complex extracts from Taxus species, many taxoids have similar structures and retention times. LC-MS/MS provides the necessary specificity to confirm the identity of this compound, even at trace levels. nih.govnih.gov

Structural Elucidation: The fragmentation patterns generated by MS/MS are used to deduce the structure of new or uncharacterized taxoids by comparing them to known compounds or "substructural templates". nih.govresearchgate.net

Profiling and Dereplication: These techniques allow for rapid screening of Taxus extracts to create a profile of the contained taxoids. This process, known as dereplication, helps in quickly identifying known compounds, including this compound, and focusing efforts on novel structures. nih.govresearchgate.net

The typical workflow for analyzing this compound using LC-MS/MS involves injecting a prepared extract into the HPLC system. As components elute from the chromatography column, they are ionized (commonly using electrospray ionization, ESI) and enter the mass spectrometer. The instrument can be set to scan for a specific mass-to-charge ratio (m/z) corresponding to this compound or to perform data-dependent acquisition where ions of high intensity are automatically selected for fragmentation.

Below is an illustrative table of mass spectrometric data that would be sought during the analysis of this compound.

| Parameter | Expected Value | Technique | Significance |

|---|---|---|---|

| Molecular Formula | C₄₁H₅₀O₁₄ | HR-MS | Confirms elemental composition. wsu.edu |

| Molecular Weight | 766.32 g/mol | MS | Primary identification of the compound. wsu.edu |

| Precursor Ion [M+H]⁺ | m/z 767.3278 | LC-MS (Positive ESI) | Parent ion selected for fragmentation in MS/MS. |

| Precursor Ion [M+Na]⁺ | m/z 789.3097 | LC-MS (Positive ESI) | Common sodium adduct observed in ESI. |

| Key Product Ions | Fragment m/z values | LC-MS/MS (CID) | Structural fingerprint for confirmation. Provides information on substructures like acetyl and cinnamoyl groups. nih.gov |

Development of Analytical Methods for Research Scale

Developing a robust and reliable analytical method is a foundational step for any research involving this compound, from initial isolation to synthetic modification studies. cimap.res.inlabmanager.com The process is systematic and aims to create a procedure that is accurate, precise, and suitable for its intended purpose, such as quantifying purity or identifying related impurities. globalresearchonline.net Given the low concentrations of this compound in natural sources, methods must be highly sensitive. chromatographyonline.comresearchgate.net

The key stages and validation parameters for developing a research-scale HPLC or LC-MS method for this compound are outlined below. labmanager.comglobalresearchonline.net

Method Development and Optimization: This phase involves selecting and refining the conditions to achieve the desired separation and detection.

Column Selection: A reversed-phase column, such as a C18, is a common starting point for separating taxoids. nih.gov

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous solvent (e.g., water with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve the complex mixture of taxoids. sciencescholar.usrjptonline.org

Detector Settings: For UV detection, the wavelength is set to maximize the response for the cinnamoyl chromophore present in this compound. For MS detection, parameters like ionization source voltage, gas flows, and collision energy are optimized to achieve maximum sensitivity and characteristic fragmentation. chromatographyonline.comnih.gov

Method Validation: Once developed, the method's performance is rigorously tested according to established guidelines (e.g., ICH). globalresearchonline.net Key validation parameters include:

Specificity: The ability of the method to unequivocally assess this compound in the presence of other components, such as impurities, degradation products, or other taxoids. globalresearchonline.net

Linearity: Demonstrating a direct proportional relationship between the concentration of this compound and the analytical signal over a defined range. sciencescholar.us

Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with a known amount of added this compound (spiked samples). chromatographyonline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment). waters.com

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively. These are critical parameters for analyzing a low-abundance compound. sciencescholar.us

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during routine use. rjptonline.org

The following table illustrates typical validation parameters and acceptance criteria for a research-scale HPLC method for this compound.

| Validation Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Specificity | Peak for this compound is pure and resolved from other peaks. | Ensures the signal is only from the target compound. globalresearchonline.net |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | Confirms the method is suitable for quantification over a range. sciencescholar.us |

| Accuracy (% Recovery) | 98.0% - 102.0% | Demonstrates the method provides true results. chromatographyonline.com |

| Precision (Relative Standard Deviation, %RSD) | ≤ 2.0% | Shows the method produces consistent, repeatable results. waters.com |

| LOD | Signal-to-Noise Ratio ≥ 3:1 | Defines the lowest detectable concentration. sciencescholar.us |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 | Defines the lowest quantifiable concentration. sciencescholar.us |

| Robustness | System suitability parameters met after minor changes. | Confirms the method is reliable under varied conditions. rjptonline.org |

Computational Chemistry and Molecular Modeling of Taxuspine X

Molecular Docking Studies of Taxuspine X with Target Proteins (e.g., P-gp, Tubulin)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand, such as this compound, and its protein target at an atomic level.

Interaction with P-glycoprotein (P-gp): this compound is recognized as a potent multidrug resistance (MDR) reversing agent. nih.gov The primary mechanism for this activity is the inhibition of P-glycoprotein (P-gp), an ATP-dependent efflux pump that expels a wide range of chemotherapeutic drugs from cancer cells. nih.gov Molecular docking studies have been employed to investigate how this compound and its analogues bind to P-gp. Although the high flexibility of P-gp presents a challenge for structure-based design, modeling studies have successfully identified key binding interactions. nih.gov Docking simulations suggest that this compound binds within the large, polyspecific drug-binding pocket of P-gp. mdpi.com The binding is thought to be stabilized by a network of hydrophobic and aromatic interactions. nih.gov For instance, studies on simplified analogues derived from this compound revealed that specific structural features are crucial for potent P-gp inhibition. nih.govresearchgate.net

Interaction with Tubulin: The taxane (B156437) family of compounds, famously represented by Paclitaxel (B517696), is well-known for its anticancer activity, which stems from its ability to bind to β-tubulin and stabilize microtubules. nih.govnih.gov Molecular modeling studies have explored whether modified Taxuspines, including this compound, could adopt a conformation similar to the bioactive conformation of paclitaxel. researchgate.net These studies indicated that Taxuspine U and X analogues could be effectively accommodated within the paclitaxel binding site on tubulin. researchgate.netresearchgate.net Docking simulations with the tubulin dimer have been used to assess the binding potential of various taxane diterpenoids, showing that they all dock into the classical taxol binding site. nih.gov The interactions typically involve key amino acid residues within the binding pocket, although the specific binding energy and interaction profile can vary significantly between different taxane analogues. nih.gov

| Ligand | Target Protein | Predicted Binding Affinity / Docking Score | Key Interacting Residues (Predicted) | Reference |

| This compound Analogue (Compound 6 ) | P-glycoprotein (P-gp) | IC50 = 7.2 µM | Not specified | nih.gov |

| DL0410 (P-gp Substrate/Inhibitor) | P-glycoprotein (P-gp) | Not specified | His61, Gly64, Leu65 | mdpi.com |

| Taxol (TXL) | β-tubulin | -11.55 kcal/mol (Glide Score) | Not specified | nih.gov |

| Taxane Diterpenoid I | β-tubulin | -9.62 kcal/mol (Glide Score) | Not specified | nih.gov |

| Taxane Diterpenoid II | β-tubulin | -10.02 kcal/mol (Glide Score) | Not specified | nih.gov |

Table 1: Summary of molecular docking results for taxanes and related compounds with P-gp and tubulin. Note: Data for this compound itself is often part of broader studies on its analogues.

Pharmacophore Modeling for Ligand-Receptor Interactions

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific receptor and exert its biological activity.

A significant breakthrough in understanding the P-gp inhibitory activity of taxanes was the development of a ligand-based pharmacophore model. nih.gov This model was generated using a set of known taxane-based P-gp inhibitors and represents the first example of a pharmacophore describing the interactions of taxanes with P-gp. researchgate.netnih.gov The model was used to rationalize the biological data of newly synthesized, structurally simplified analogues of this compound. nih.gov

The study revealed that this compound achieved a full mapping of the pharmacophore's features. nih.gov Key findings from the pharmacophore analysis include:

Hydrophobic Features: The cinnamoyl moiety of this compound was found to correspond perfectly with the hydrophobic regions of the pharmacophore. nih.gov

Hydrogen Bond Acceptors: The acetyl substituents on the this compound skeleton successfully mapped the hydrogen bond acceptor features of the model. nih.gov

In contrast, analogues that showed poor mapping onto these pharmacophoric features, especially the hydrophobic ones, exhibited significantly weaker P-gp inhibitory activity. nih.gov This modeling approach not only provided a rationale for the observed activity of existing compounds but also served as a valuable guide for the future design of novel P-gp inhibitors based on the taxane scaffold. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. benthamscience.com These models translate molecular structures into numerical descriptors (e.g., topological, electronic, steric) and use statistical methods to build a predictive equation. benthamscience.comf1000research.com

For taxanes, 3-D QSAR models have been developed to understand the interactions between these molecules and their primary anticancer target, β-tubulin. nih.gov These models have provided detailed insights into how specific structural modifications on the taxane skeleton influence their microtubule-stabilizing activity. researchgate.net While specific QSAR models focused exclusively on the P-gp inhibitory activity of this compound are not extensively detailed in the literature, the principles are broadly applicable. A typical QSAR study involves:

Data Set Preparation: Assembling a series of this compound analogues with experimentally determined P-gp inhibitory activities (e.g., IC50 values). youtube.com

Descriptor Calculation: Computing a wide range of molecular descriptors for each analogue.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create a model that links the descriptors to the observed activity. youtube.com

Validation: Rigorously validating the model's predictive power using internal and external test sets. youtube.com

Such models are crucial for predicting the activity of yet-to-be-synthesized compounds, prioritizing synthetic efforts, and optimizing lead compounds. ucsd.edumdpi.com

Conformational Analysis and Energy Minimization

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape, or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt. nih.gov This is critical because it is believed that a molecule must adopt a specific "bioactive conformation" to bind effectively to its target receptor. nih.gov

Computational methods are used to explore the conformational space of this compound and its analogues. This process typically involves:

Conformational Search: Algorithms systematically or randomly alter the torsion angles of rotatable bonds to generate a multitude of possible conformations. researchgate.netslideshare.net

Energy Minimization: Each generated conformation is then subjected to energy minimization using molecular mechanics force fields, such as MM2 or MMFF94. nih.govresearchgate.net This process adjusts the geometry (bond lengths, angles, and torsions) to find the nearest local energy minimum on the potential energy surface. chemrxiv.org The result is a set of stable, low-energy conformers.

Studies on related natural products have shown that even minor structural modifications can significantly alter the preferred conformation, which in turn can have a dramatic impact on biological activity. nih.gov For taxanes, understanding the conformational preferences is essential for interpreting docking results and ensuring that the designed pharmacophore models are based on energetically accessible structures. researchgate.net

In Silico Design of Novel Analogues

A primary goal of molecular modeling is the in silico design of novel compounds with improved properties. mdpi.comcam.ac.uk Insights gained from molecular docking, pharmacophore modeling, and QSAR studies on this compound have been directly applied to the rational design of new, structurally simplified analogues. researchgate.netresearchgate.net

The design process often follows a hypothesis-driven cycle:

Model-Based Insights: Computational studies on this compound revealed the importance of the acyloxy side chain at C13 and the cinnamoyl group for P-gp inhibition. nih.gov

Rational Design: Based on these findings, new "non-natural" taxanes were designed. nih.gov For example, researchers synthesized analogues where the complex ring system of this compound was simplified, while retaining the key pharmacophoric features predicted to be essential for activity. researchgate.net

Synthesis and Biological Evaluation: The designed compounds were then synthesized and tested for their P-gp inhibitory activity. nih.govacs.org

Iterative Refinement: The experimental results were used to refine the computational models, leading to a more accurate understanding of the structure-activity relationship and guiding the next round of design. nih.gov

This approach led to the successful creation of simplified carbocyclic and macrocyclic taxanes, related to this compound, that exhibited remarkable P-gp inhibitory activity, with one analogue showing an IC50 value of 7.2 µM. nih.govnih.gov These studies underscore the power of computational chemistry to guide the transformation of a complex natural product into simpler, potentially more accessible therapeutic agents. researchgate.netnih.gov

Future Research Directions for Taxuspine X

Exploration of Novel Biological Targets and Mechanisms

The primary known biological activity of Taxuspine X is the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of various chemotherapeutic drugs from cancer cells. nih.gov By inhibiting this pump, this compound can increase the intracellular concentration and efficacy of co-administered anticancer agents like vincristine (B1662923), thereby acting as a potent multidrug resistance (MDR) reversing agent. nih.govresearchgate.netarkat-usa.org Some studies suggest its mechanism involves modulating the ATPase activity of P-gp. nih.gov

While its effect on P-gp is a critical starting point, future research must expand to identify other potential biological targets. The structural complexity of this compound suggests it may interact with multiple cellular proteins. Advanced target identification strategies, such as chemical proteomics using affinity-based probes derived from the this compound scaffold, could uncover novel binding partners. Furthermore, high-throughput screening against diverse panels of enzymes and receptors may reveal unexpected activities. Elucidating these new targets and the associated signaling pathways will be crucial for understanding the full spectrum of its biological effects and identifying new therapeutic applications beyond MDR reversal.

Development of Advanced Synthetic Routes for Complex Analogues

A significant hurdle in the comprehensive study of this compound is its limited availability. Isolation from its natural source, Taxus cuspidata, provides very poor yields, and its complex structure, featuring a highly substituted bicyclo[9.3.1]pentadecane core, makes total synthesis exceptionally challenging and costly. nih.govresearchgate.net

To overcome this, a key research direction is the development of advanced and efficient synthetic routes, not only for this compound itself but also for a diverse library of complex analogues. Researchers have already begun to explore sophisticated strategies to create structurally simplified, "non-natural" analogues that retain or even improve upon the P-gp inhibitory activity of the parent compound. nih.govresearchgate.net Key synthetic methodologies that have shown promise include:

Ring-Closing Metathesis (RCM): This powerful reaction has been employed to construct the highly constrained 12-membered macrocycle of taxuspine-like structures. researchgate.netresearchgate.net

Yamaguchi Macrolactonization: This method has been successfully used as an alternative approach to form the macrocyclic ester linkage in simplified analogues. nih.govresearchgate.net

Future work should focus on refining these routes to improve yields and stereoselectivity. The creation of diverse analogues will enable detailed structure-activity relationship (SAR) studies, helping to identify the specific functional groups essential for biological activity. nih.gov This knowledge is vital for designing new compounds with optimized potency, selectivity, and pharmacokinetic properties.

Table 1: Synthetic Strategies for this compound Analogues

| Synthetic Strategy | Description | Application/Goal | Reference |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | A transition metal-catalyzed reaction to form cyclic compounds by rearranging carbon-carbon double bonds. | Used as a key step in synthesizing the constrained 12-membered macrocycle of simplified Taxuspine U and X analogues. | researchgate.netresearchgate.net |

| Yamaguchi Macrolactonization | An esterification method used for the synthesis of large-ring lactones from the corresponding hydroxy-carboxylic acids. | Employed to form the macrocycle in an original oxygenated analogue of this compound, leading to a compound with P-gp modulating activity. | nih.govresearchgate.net |

Biotechnological Approaches for Enhanced Production

Given the difficulties of chemical synthesis and the low yields from plant extraction, biotechnology offers a promising alternative for the sustainable production of this compound. nih.gov Plant cell culture of Taxus species has been successfully developed for the commercial production of other taxanes, most notably Paclitaxel (B517696). researchgate.netnih.gov These established techniques provide a strong foundation for optimizing the production of this compound.

Future research should focus on several key areas of plant cell culture optimization:

High-Producing Cell Line Selection: Screening and selecting cell lines from Taxus cuspidata that naturally produce higher quantities of this compound. ub.edu

Elicitation: The application of elicitors—substances that trigger defense responses in plant cells—can dramatically increase the production of secondary metabolites. Methyl jasmonate (MeJA) and coronatine (B1215496) have proven effective in boosting taxane (B156437) yields in Taxus cultures and could be applied to enhance this compound synthesis. researchgate.netresearchgate.netmdpi.com

Metabolic Engineering: As knowledge of the taxane biosynthetic pathway grows, genetic engineering techniques could be used to upregulate key enzymes or silence competing pathways, thereby channeling metabolic flux towards the production of this compound. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding

To achieve a holistic understanding of this compound's biological effects, future research should leverage the power of multi-omics data integration. nih.gov This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the cellular response to the compound. nih.govx-omics.nl

Potential applications for this compound research include:

Transcriptomics (RNA-Seq): Analyzing changes in gene expression in cancer cells following treatment with this compound can identify entire pathways that are perturbed, offering clues to its mechanism of action beyond direct P-gp inhibition. x-omics.nl

Proteomics: Identifying changes in protein expression and post-translational modifications can reveal downstream effects of this compound and help in the discovery of novel protein targets. x-omics.nljci.org

Metabolomics: Studying the changes in the cellular metabolome can provide insights into how this compound alters cellular metabolism and energy production, which is particularly relevant given P-gp's function as an ATP-dependent pump. x-omics.nl

By integrating these datasets, researchers can build detailed models of the molecular networks affected by this compound. nih.govjci.org This comprehensive view can help in predicting off-target effects, identifying biomarkers of response, and uncovering new therapeutic hypotheses for this compound and its analogues. nih.gov

Application as a Research Probe in Mechanistic Studies

The specific and potent activity of this compound as a P-gp inhibitor makes it an invaluable tool, or "research probe," for mechanistic studies. researchgate.net By selectively blocking the function of P-gp, this compound can be used to dissect the role of this transporter in a variety of biological contexts.

Key applications as a research probe include:

Investigating Multidrug Resistance: It can be used in cell-based assays to study the specific contribution of P-gp to the resistance profile of different cancer cell lines to various drugs. nih.govconicet.gov.ar

Probing P-gp Structure and Function: this compound can be used in competitive binding assays with radiolabeled or fluorescent ligands to characterize the drug-binding sites on P-gp. This can aid in the development of pharmacophore models that describe the key interactions between taxanes and the transporter. researchgate.net

Screening for New MDR Modulators: As a known inhibitor, this compound can serve as a positive control and benchmark compound in screening campaigns designed to discover novel P-gp inhibitors.